2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-
Description
Overview of the Coumarin (B35378) Scaffold and its Chemical Significance
Coumarin, or 2H-1-benzopyran-2-one, is a fragrant organic chemical compound in the benzopyrone chemical class. rdd.edu.iq Its simple, yet elegant, bicyclic structure, consisting of a fused benzene (B151609) and α-pyrone ring, is the foundation for a vast array of derivatives. rdd.edu.iqnih.gov This scaffold is not merely a synthetic curiosity but is prevalent in nature, found in plants like the tonka bean, from which it was first isolated in 1820. chim.it
The chemical significance of the coumarin scaffold is multifaceted. Its lactone ring is susceptible to nucleophilic attack, allowing for a variety of chemical transformations. The aromatic benzene ring can undergo electrophilic substitution, and the C3-C4 double bond can participate in addition reactions. mdpi.com This reactivity, combined with the scaffold's relative planarity and lipophilicity, allows coumarin derivatives to interact with a wide range of biological targets. nih.gov Consequently, coumarins exhibit a broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antibacterial, and anticancer properties. nih.gov This has made the coumarin scaffold a "privileged structure" in medicinal chemistry, a framework that is repeatedly found in bioactive compounds. rug.nl
Positional Isomerism and Functionalization in Coumarin Derivatives
The versatility of the coumarin scaffold is greatly enhanced by the potential for substitution at various positions on its bicyclic ring system. The positions on the benzene ring (C5, C6, C7, and C8) and the pyrone ring (C3 and C4) are not chemically equivalent, leading to a rich landscape of positional isomerism. The specific placement of functional groups can dramatically influence the molecule's physical, chemical, and biological properties. nih.gov
For instance, hydroxylation at the 7-position is common in naturally occurring coumarins and is a key feature in many fluorescent derivatives. researchgate.net Substitution at the C3 and C4 positions has been extensively explored to modulate biological activity. mdpi.com The ability to selectively introduce different functional groups at these distinct positions allows for the fine-tuning of a coumarin derivative's properties for specific applications. This strategic functionalization is a cornerstone of modern drug discovery and materials science.
Rationale for Research Focus on 7-(2-Bromoethoxy) Substitution
The specific focus on the 7-(2-bromoethoxy) substituent on the coumarin scaffold is driven by its utility as a reactive intermediate in organic synthesis. The ether linkage at the 7-position is a common modification for tuning the electronic and photophysical properties of the coumarin core. nih.gov The terminal bromoethyl group, in particular, serves as a versatile reactive handle.
The bromine atom is a good leaving group, making the 7-(2-bromoethoxy) moiety susceptible to nucleophilic substitution reactions. This allows for the straightforward attachment of the coumarin scaffold to other molecules of interest, such as biomolecules, polymers, or other organic frameworks. This "linker" functionality is a key rationale for its synthesis and use in various research fields. For example, it can be used to create fluorescent probes where the coumarin acts as the reporter group.
Contextualization within Contemporary Organic and Materials Chemistry Research
In the landscape of modern chemical research, 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)- and its derivatives are particularly relevant in the development of functional organic molecules. The ability to tether the highly fluorescent coumarin core to other structures has led to its application in several areas.
One prominent application is in the development of fluorescent probes and labels. nih.gov The bromoethoxy group can react with nucleophilic sites on proteins, nucleic acids, or other cellular components, allowing for their fluorescent labeling and subsequent visualization in biological systems. nih.gov Furthermore, the reaction of 7-(2-bromoethoxy)coumarin with tertiary amines has been utilized for the quantitative fluorometric analysis of certain drug preparations, highlighting its role in analytical chemistry. colab.ws
In materials science, the reactive nature of this compound allows for its incorporation into larger polymer chains or onto the surface of materials. This can be used to imbue these materials with the photophysical properties of the coumarin, such as fluorescence, for applications in sensors or smart materials. The synthesis of 8-acetyl-7-(2-bromoethoxy)-4-methylchromen-2-one, a structurally similar compound, from a 7-hydroxycoumarin derivative and 1,2-dibromoethane (B42909), demonstrates a practical synthetic route to this class of molecules. mdpi.com
The chemical properties of 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)- are summarized in the table below:
| Property | Value |
| Molecular Formula | C11H9BrO3 |
| Molecular Weight | 269.09 g/mol |
| IUPAC Name | 7-(2-bromoethoxy)-2H-chromen-2-one |
| CAS Number | 6900-51-2 |
| Appearance | Solid (predicted) |
| Boiling Point | 425.8±40.0 °C (Predicted) |
| Density | 1.613±0.06 g/cm3 (Predicted) |
Data obtained from computational predictions.
Structure
2D Structure
3D Structure
Properties
CAS No. |
155272-55-2 |
|---|---|
Molecular Formula |
C11H9BrO3 |
Molecular Weight |
269.09 g/mol |
IUPAC Name |
7-(2-bromoethoxy)chromen-2-one |
InChI |
InChI=1S/C11H9BrO3/c12-5-6-14-9-3-1-8-2-4-11(13)15-10(8)7-9/h1-4,7H,5-6H2 |
InChI Key |
UVZZJDAWINTTQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 2h 1 Benzopyran 2 One, 7 2 Bromoethoxy and Its Analogues
Retrosynthetic Analysis of the 7-(2-Bromoethoxy) Coumarin (B35378) Scaffold
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available, or easily synthesized precursors through a series of "disconnections." For 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-, the analysis begins by identifying the most logical bond to break.
The ether linkage at the 7-position is a prime candidate for disconnection. This C-O bond disconnection suggests a precursor, 7-hydroxycoumarin (also known as umbelliferone), and a two-carbon electrophilic synthon, which can be sourced from a reagent like 1,2-dibromoethane (B42909). This step corresponds to a standard Williamson ether synthesis in the forward direction.
A subsequent disconnection of the 7-hydroxycoumarin precursor is necessary to simplify it further. Breaking the coumarin's heterocyclic ring leads back to even simpler starting materials. Depending on the bond cleaved, this retrosynthetic step points toward several classical named reactions used to construct the coumarin nucleus, such as the Pechmann, Knoevenagel, or Perkin reactions. These approaches typically involve the condensation of a substituted phenol (B47542) (like resorcinol (B1680541), which is 1,3-dihydroxybenzene) with a three-carbon carbonyl-containing fragment.
Classical Synthetic Approaches to the 2H-1-Benzopyran-2-one Nucleus
The formation of the fundamental coumarin ring system is a well-trodden path in organic synthesis, with several reliable methods at the chemist's disposal.
The Pechmann condensation is one of the most widely used methods for synthesizing coumarins. nih.gov Discovered by German chemist Hans von Pechmann, this reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. wikipedia.org The mechanism initiates with a transesterification, followed by an intramolecular electrophilic attack on the activated aromatic ring ortho to the hydroxyl group, and concludes with a dehydration step to form the pyrone ring. wikipedia.org
A variety of acid catalysts can be employed, including sulfuric acid, trifluoroacetic acid, and various Lewis acids like aluminum chloride. nih.govscienceinfo.com Modern modifications focus on greener protocols, utilizing solid acid catalysts or solvent-free conditions, such as ball milling with methanesulfonic acid, to improve yields, reduce reaction times, and simplify purification. nih.govrsc.org The choice of phenol dictates the substitution pattern on the benzene (B151609) portion of the coumarin. For a 7-hydroxycoumarin, a meta-substituted phenol like resorcinol is a common starting material.
Table 1: Examples of Pechmann Condensation Conditions
| Phenol Reactant | Carbonyl Reactant | Catalyst/Conditions | Yield | Reference |
| Phenols | β-ketoesters | Methanesulfonic acid, ball milling, ambient temp. | High | rsc.org |
| Substituted Phenols | β-ketoesters | Zirconia-based heterogeneous catalyst | Good | nih.gov |
| Resorcinol | Ethyl acetoacetate (B1235776) | Ultrasound irradiation, poly(4-vinylpyridinium) hydrogen sulfate | Excellent | nih.gov |
| Phenols | β-ketoesters | Lewis acidic chloroaluminate ionic liquid | Not Specified | organic-chemistry.org |
The Knoevenagel condensation provides another efficient route to the coumarin nucleus. This method involves the reaction of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound—a compound with a CH2 group flanked by two electron-withdrawing groups, such as diethyl malonate or ethyl acetoacetate. youtube.comaip.org The reaction is typically catalyzed by a weak base, like piperidine (B6355638) or pyridine. aip.orgnih.gov
The process begins with the base-catalyzed condensation between the aldehyde and the active methylene compound to form a C=C bond. aip.org This is followed by an intramolecular transesterification (lactonization) between the phenolic hydroxyl group and one of the ester groups, which closes the ring to form the coumarin structure. youtube.com Recent advancements have employed microwave irradiation to significantly reduce reaction times. aip.orgaip.org For instance, the synthesis of 3-acetylcoumarin (B160212) from 2-hydroxybenzaldehyde and ethyl acetoacetate can be achieved in as little as 60 seconds under microwave conditions. aip.org
The Perkin reaction, first described by William Henry Perkin in 1868 for the synthesis of coumarin itself, is another foundational method. scienceinfo.comorganicreactions.org It involves heating the sodium salt of a salicylaldehyde (B1680747) with an acid anhydride (B1165640), such as acetic anhydride, in the presence of an alkali metal acetate. researchgate.netgoogle.com The reaction proceeds through the formation of an o-hydroxycinnamic acid intermediate, which then spontaneously undergoes intramolecular cyclization (lactonization) to yield the coumarin. researchgate.net
While historically significant, the Perkin reaction often requires high temperatures. researchgate.net Variations and related reactions have been developed to broaden the scope and improve conditions. For example, 3-arylcoumarins can be prepared from salicylaldehydes and phenylacetic acids using acetic anhydride and triethylamine. nih.gov
Direct Alkylation Strategies for 7-(2-Bromoethoxy) Functionalization
Once the 7-hydroxycoumarin nucleus is synthesized, the final step is the introduction of the 2-bromoethoxy side chain at the 7-position.
The most direct method for installing the 7-(2-bromoethoxy) group is through a Williamson ether synthesis. This involves the reaction of a 7-hydroxycoumarin derivative with 1,2-dibromoethane. In a typical procedure, the phenolic hydroxyl group of the coumarin is deprotonated by a base, such as potassium carbonate, to form a more nucleophilic phenoxide ion. This ion then attacks one of the carbon atoms of 1,2-dibromoethane in an SN2 reaction, displacing a bromide ion and forming the ether linkage.
To facilitate the reaction, a catalyst like potassium iodide is often added. The iodide ion can displace a bromide from 1,2-dibromoethane to form a more reactive iodo-intermediate (Finkelstein reaction), which is then more readily attacked by the phenoxide. The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724). Research has shown this method is effective for various substituted 7-hydroxycoumarins, with yields for the bromoalkylation step ranging from 25% to 80%, depending on the specific substrate. mdpi.com
Table 2: Synthesis of Bromoalkoxy-Coumarins via Etherification
| Starting Coumarin | Alkylating Agent | Reaction Conditions | Product | Yield | Reference |
| 5-Hydroxy-4,7-dimethyl-2H-chromen-2-one | 1,2-Dibromoethane | K2CO3, KI, Acetonitrile | 5-(2-Bromoethoxy)-4,7-dimethyl-2H-chromen-2-one | 25-80% | mdpi.com |
| 6-Acetyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one | 1,2-Dibromoethane | K2CO3, KI, Acetonitrile | 6-Acetyl-5-(2-bromoethoxy)-4,7-dimethyl-2H-chromen-2-one | 25-80% | mdpi.com |
| 8-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one | 1,2-Dibromoethane | K2CO3, KI, Acetonitrile | 8-Acetyl-7-(2-bromoethoxy)-4-methylchromen-2-one | 25-80% | mdpi.com |
Optimization of Reaction Conditions: Solvents, Bases (e.g., K2CO3), and Temperature
The synthesis of 7-alkoxy coumarin derivatives, such as 7-(2-bromoethoxy)-2H-1-benzopyran-2-one, is typically achieved through the Williamson ether synthesis. This reaction involves a 7-hydroxycoumarin scaffold and an alkylating agent, in this case, 1,2-dibromoethane. The efficiency and yield of this synthesis are highly dependent on the careful optimization of reaction conditions, including the choice of solvent, base, and temperature.
Solvents: The selection of an appropriate solvent is critical for dissolving the reactants and facilitating the reaction. Polar aprotic solvents are commonly employed in these syntheses. For instance, acetonitrile is a frequently used solvent for the reaction of 7-hydroxycoumarins with 1,2-dibromoethane. mdpi.com Dimethylformamide (DMF) has also been shown to be an effective solvent, particularly when using potassium carbonate as the base. jmchemsci.comnih.gov In some procedures, acetone (B3395972) is utilized as the solvent for the alkylation of 7-hydroxy-3-substituted 2H-1-benzopyran-2-ones. The polarity of the solvent can significantly influence the reaction rate and yield, with highly polar solvents like DMF often promoting the reaction. nih.gov
Bases: A base is required to deprotonate the hydroxyl group at the 7-position of the coumarin ring, forming a more nucleophilic phenoxide ion that can then react with the alkylating agent. Potassium carbonate (K2CO3) is a widely used and effective base for this purpose. mdpi.comnih.gov Its mild basicity is often sufficient to drive the reaction to completion without causing unwanted side reactions. The combination of K2CO3 in a suitable solvent like DMF has proven to be an efficient system for various alkylation reactions. jmchemsci.com Other bases, such as triethylamine, have been used in the synthesis of the initial coumarin scaffold.
Temperature: The reaction temperature is another crucial parameter that needs to be controlled. Many of these alkylation reactions are carried out at elevated temperatures to increase the reaction rate. Refluxing the reaction mixture is a common practice. For example, a study on the synthesis of naphthopyrans using K2CO3 and DMF specified a reaction temperature of 80 °C. nih.gov However, some reactions can also proceed at room temperature, although potentially over a longer duration. nih.gov The optimal temperature will depend on the specific reactants and solvent system being used.
The table below summarizes the optimized conditions for related syntheses:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Reference |
| 7-hydroxycoumarins | 1,2-dibromoethane | K2CO3 | Acetonitrile | Not specified | 25-80% | mdpi.com |
| 7-hydroxy-3-substituted 2H-1-benzopyran-2-one | Ammonium hydrochloride salts | K2CO3 | Acetone | Reflux | Not specified | |
| Benzyl bromide | Carbon disulfide | K2CO3 | DMF | 40 °C | Good to excellent | jmchemsci.com |
| Naphthalen-2-ol | α,β-unsaturated carbonyls | K2CO3 | DMF | 80 °C | Up to 41% | nih.gov |
Catalytic Enhancement in Bromination Processes
While the synthesis of 7-(2-bromoethoxy)-2H-1-benzopyran-2-one typically involves the alkylation of a 7-hydroxycoumarin with a bromo-containing reagent, the broader field of coumarin synthesis also encompasses direct bromination reactions. Catalytic methods have been developed to enhance the efficiency and selectivity of these bromination processes.
The direct bromination of aromatic compounds, including coumarins, often utilizes elemental bromine. However, these reactions can sometimes lack selectivity and require harsh conditions. To address these issues, catalytic systems have been introduced. For instance, a process involving a zinc salt, such as zinc bromide (ZnBr2), adsorbed onto an inert support like silica (B1680970) has been developed for the highly selective bromination of aromatic compounds. google.com This catalytic process allows for the treatment of the aromatic compound with elemental bromine under milder conditions, and the catalyst can often be recovered and reused. google.com
Furthermore, gold(I) complexes with N-heterocyclic carbene (NHC) ligands have been shown to be highly efficient catalysts for the intramolecular cyclization of aryl alkynoates to produce coumarins. nih.gov While this is a cyclization rather than a bromination, it highlights the use of advanced catalytic systems in coumarin synthesis. In some cases, the addition of a Brønsted acid co-catalyst can further enhance the efficiency of these gold-catalyzed reactions. nih.gov
Advanced Synthetic Protocols and Scalability
The development of more efficient and environmentally friendly methods for synthesizing coumarin derivatives is an ongoing area of research. Advanced protocols, including microwave-assisted synthesis and the application of green chemistry principles, are being explored to improve scalability and reduce the environmental impact of production.
Microwave-Assisted Synthesis of 7-(2-Bromoethoxy)coumarins
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, such as reduced reaction times, higher yields, and cleaner reaction profiles. nih.govrasayanjournal.co.in This technology has been successfully applied to the synthesis of various coumarin derivatives.
In the context of synthesizing 7-substituted coumarins, microwave irradiation can dramatically accelerate reactions. For example, the Knoevenagel condensation, a key reaction in forming the coumarin ring, has been performed under microwave irradiation in solvent-free conditions, leading to a faster synthesis of coumarins. kjscollege.com Similarly, the Pechmann condensation, another fundamental method for coumarin synthesis, has been optimized using microwave assistance. rasayanjournal.co.in Studies have shown that reacting phenols with β-ketoesters under microwave irradiation in the presence of a Lewis acid catalyst can produce 4-methyl coumarins with improved yields and significantly shorter reaction times compared to conventional heating. rasayanjournal.co.in
The following table highlights the advantages of microwave-assisted synthesis in coumarin chemistry:
| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |
| N-acylhydrazone and semicarbazone-7-OH-coumarin synthesis | ~24 hours | ~1 hour | Higher yields | rsc.org |
| Pechmann Condensation | Long reaction times | 260 seconds | 55.25% yield | rasayanjournal.co.in |
| Three-component one-pot Mannich reaction | Not specified | Shorter reaction time | Not specified | nih.gov |
Green Chemistry Principles in the Production of 7-(2-Bromoethoxy) Coumarin Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of coumarin derivatives to minimize the environmental footprint of chemical manufacturing. news-medical.neteurekaselect.com These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. news-medical.net
Several green chemistry approaches are applicable to the synthesis of 7-(2-bromoethoxy)coumarin and its analogues:
Use of Greener Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Green chemistry encourages the use of more benign alternatives such as water, ethanol, or deep eutectic solvents. nih.goveurekaselect.com For example, the synthesis of coumarin-3-carboxylic acids has been successfully performed in water at room temperature. nih.gov
Catalysis: The use of catalysts, as discussed in section 2.3.3, is a cornerstone of green chemistry. Catalysts allow for reactions to proceed with higher atom economy and under milder conditions, reducing energy consumption and waste generation. researchgate.neteurekaselect.com
Energy Efficiency: Microwave-assisted synthesis (section 2.4.1) is a prime example of an energy-efficient technique that aligns with green chemistry principles by significantly reducing reaction times and, consequently, energy usage. nih.govnews-medical.net
Renewable Feedstocks: While not always directly applicable to the synthesis of this specific compound, the use of renewable starting materials is a key goal of green chemistry. youtube.com
Solvent-Free Reactions: Performing reactions without a solvent can eliminate a major source of waste. Solvent-free Pechmann condensations under microwave irradiation have been reported for the synthesis of 4-methyl coumarins. rasayanjournal.co.in
The application of these principles not only makes the synthesis more environmentally friendly but can also lead to more efficient and cost-effective production processes. eurekaselect.com
Advanced Spectroscopic and Structural Characterization of 2h 1 Benzopyran 2 One, 7 2 Bromoethoxy
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Molecular Architecture
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including coumarin (B35378) derivatives. By analyzing one- and two-dimensional NMR spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. The coumarin core presents a characteristic set of signals in the aromatic and vinylic regions. The protons of the 7-(2-bromoethoxy) substituent exhibit distinct signals in the aliphatic region.
The aromatic portion of the spectrum is defined by an AMX spin system for protons H-5, H-6, and H-8. stackexchange.com
H-5: This proton is expected to appear as a doublet, shifted downfield due to its position adjacent to the pyrone ring oxygen.
H-6: This proton typically appears as a doublet of doublets, showing coupling to both H-5 (ortho-coupling, J ≈ 8-9 Hz) and H-8 (meta-coupling, J ≈ 2-3 Hz). stackexchange.com
H-8: This proton signal is a doublet, resulting from meta-coupling to H-6.
The vinylic protons, H-3 and H-4, on the α-pyrone ring also show characteristic signals. stackexchange.com
H-3: Appears as a doublet with a typical cis-coupling constant (J ≈ 9-10 Hz) from its interaction with H-4.
H-4: Also a doublet due to coupling with H-3.
The 7-(2-bromoethoxy) side chain protons provide two key signals.
-OCH₂-: The methylene (B1212753) protons adjacent to the oxygen atom are deshielded and appear as a triplet.
-CH₂Br: The methylene protons adjacent to the bromine atom are further deshielded by the electronegative halogen and also appear as a triplet.
The predicted chemical shifts (δ) and coupling constants (J) are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 6.20 - 6.40 | d | ~9.5 |
| H-4 | 7.60 - 7.80 | d | ~9.5 |
| H-5 | 7.30 - 7.50 | d | ~8.5 |
| H-6 | 6.80 - 6.95 | dd | J ≈ 8.5, 2.5 |
| H-8 | 6.75 - 6.90 | d | ~2.5 |
| -OCH₂- | 4.25 - 4.45 | t | ~6.0 |
| -CH₂Br | 3.60 - 3.80 | t | ~6.0 |
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
Carbonyl Carbon (C-2): The lactone carbonyl carbon is highly deshielded and appears at the lowest field, typically in the range of 160-162 ppm. researchgate.net
Aromatic and Vinylic Carbons (C-3 to C-10): These carbons resonate in the 100-160 ppm range. The carbon bearing the ether linkage (C-7) is significantly shifted downfield to around 162-164 ppm. nih.gov Quaternary carbons (C-4a, C-8a, C-7) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Aliphatic Carbons (-OCH₂CH₂Br): The carbon attached to the oxygen (-OCH₂) appears around 68 ppm, while the carbon bonded to the bromine (-CH₂Br) is found further upfield at approximately 28-30 ppm.
The predicted chemical shifts for each carbon are detailed in the following table.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 160.0 - 162.0 |
| C-3 | 112.0 - 114.0 |
| C-4 | 143.0 - 145.0 |
| C-4a | 112.5 - 114.5 |
| C-5 | 128.0 - 130.0 |
| C-6 | 111.0 - 113.0 |
| C-7 | 162.0 - 164.0 |
| C-8 | 101.0 - 103.0 |
| C-8a | 155.0 - 157.0 |
| -OCH₂- | 67.0 - 69.0 |
| -CH₂Br | 27.0 - 29.0 |
Two-dimensional (2D) NMR experiments are essential for the definitive assignment of the molecular structure by revealing correlations between nuclei. ceon.rsresearchgate.net
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-, key COSY cross-peaks would be observed between:
H-3 and H-4 on the pyrone ring.
H-5 and H-6 in the aromatic ring.
The two methylene groups (-OCH₂- and -CH₂Br) of the bromoethoxy side chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (¹JCH coupling). sdsu.edu It allows for the unambiguous assignment of each protonated carbon by linking the ¹H and ¹³C NMR data. For example, the proton signal at δ ~4.3 ppm would show a cross-peak to the carbon signal at δ ~68 ppm, assigning this pair to the -OCH₂- group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons (ⁿJCH, n>1), which is crucial for piecing together the molecular fragments. sdsu.edu Key HMBC correlations for this molecule would include:
A correlation between the -OCH₂- protons (δ ~4.3 ppm) and the aromatic carbon C-7 (δ ~163 ppm), definitively confirming the attachment point of the bromoethoxy side chain.
Correlations from H-5 to carbons C-4, C-7, and C-8a, confirming the structure of the benzopyrone core.
Correlations from H-8 to C-6, C-7, and C-8a.
Together, these 2D NMR techniques provide an irrefutable confirmation of the structure of 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-. researchgate.netscispace.com
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is employed to confirm the molecular weight and elemental composition and to study the fragmentation pathways of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of the compound. For 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-, the molecular formula is C₁₁H₉BrO₃. The expected monoisotopic mass can be calculated with high precision. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. mdpi.com
| Ion | Calculated m/z |
|---|---|
| [M(⁷⁹Br)]⁺ | 267.9735 |
| [M(⁸¹Br)]⁺ | 269.9715 |
| [M(⁷⁹Br)+H]⁺ | 268.9808 |
| [M(⁸¹Br)+H]⁺ | 270.9787 |
| [M(⁷⁹Br)+Na]⁺ | 290.9627 |
| [M(⁸¹Br)+Na]⁺ | 292.9607 |
Data based on the monoisotopic masses of the elements. uni.lu
The most striking feature in the mass spectrum of a bromine-containing compound is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a pair of peaks for the molecular ion (and any bromine-containing fragments) separated by 2 m/z units, referred to as the M and M+2 peaks, with roughly equal intensity. mdpi.com The presence of this characteristic 1:1 doublet is a clear indicator of a single bromine atom in the molecule. nih.gov
Under electron ionization (EI) conditions, the coumarin nucleus undergoes characteristic fragmentation. A primary and very common fragmentation pathway is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the pyrone ring to form a stable benzofuran (B130515) radical cation. benthamopen.comnih.govresearchgate.net Further fragmentation can then occur from this intermediate. The bromoethoxy side chain can also fragment, for instance, through the loss of a bromoethyl radical (•CH₂CH₂Br) or through cleavage to generate other characteristic ions.
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy is a critical tool for identifying the functional groups present in a molecule. In the case of 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-, the spectrum is characterized by absorption bands corresponding to the vibrations of its core components: the benzopyran-2-one (coumarin) nucleus, the ether linkage, and the bromoethyl group.
While a specific spectrum for this exact compound is not publicly available, data from closely related 7-alkoxy coumarin derivatives provide a strong basis for identifying characteristic peaks. The key functional groups and their expected IR absorption regions are the lactone carbonyl (C=O), the aromatic carbon-carbon double bonds (C=C), the ether C-O bonds, and the alkyl C-Br bond.
Research on various coumarin derivatives consistently places the prominent lactone C=O stretching vibration in the range of 1700-1760 cm⁻¹. For instance, studies on 7-alkoxy-coumarin-3-carboxylates show strong C=O absorption peaks between 1752 cm⁻¹ and 1758 cm⁻¹. nih.gov The aromatic C=C stretching vibrations of the benzene (B151609) ring typically appear in the 1500-1630 cm⁻¹ region. nih.gov The asymmetric and symmetric stretching vibrations of the aryl-alkyl ether (Ar-O-CH₂) are expected around 1290 cm⁻¹ and 1020 cm⁻¹, respectively. The C-Br stretching vibration is generally observed in the lower frequency range of 600-500 cm⁻¹.
Table 1: Expected Infrared (IR) Absorption Bands for 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Lactone Carbonyl (C=O) | ~ 1705 - 1758 | Stretch |
| Aromatic C=C | ~ 1570 - 1627 | Stretch |
| C-O-C (Aryl Ether) | ~ 1220 - 1295 | Asymmetric Stretch |
| C-O-C (Aryl Ether) | ~ 1020 - 1150 | Symmetric Stretch |
| Aliphatic C-H | ~ 2850 - 2960 | Stretch |
| C-Br | ~ 500 - 600 | Stretch |
Note: Data are inferred from spectroscopic analysis of closely related 7-alkoxy coumarin derivatives. nih.govnih.gov
Elemental Analysis for Empirical Formula Validation
Elemental analysis provides the percentage composition of elements within a compound, which is used to validate its empirical and molecular formula. The molecular formula for 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)- is C₁₁H₉BrO₃. uni.lu
Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (12.011 u), hydrogen (1.008 u), bromine (79.904 u), and oxygen (15.999 u). The total molecular weight is approximately 269.09 g/mol . Experimental analysis on synthesized samples would be expected to yield percentage values that closely match these theoretical calculations, typically within a ±0.4% margin, which is a standard for confirming the purity and identity of a synthesized compound. nih.gov
Table 2: Theoretical Elemental Composition of 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-
| Element | Symbol | Atomic Mass (u) | Moles in Formula | Total Mass (u) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 132.121 | 49.13 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 3.37 |
| Bromine | Br | 79.904 | 1 | 79.904 | 29.70 |
| Oxygen | O | 15.999 | 3 | 47.997 | 17.84 |
| Total | 269.094 | 100.00 |
Note: Calculated from the molecular formula C₁₁H₉BrO₃. uni.lu
X-ray Crystallography for Solid-State Molecular Conformation and Packing (if applicable for derivatives)
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While crystallographic data for 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)- itself is not available, analysis of related 7-substituted coumarin derivatives offers significant insights into the likely solid-state conformation and intermolecular interactions.
Studies on various coumarin derivatives, such as 7-(dimethylamino)coumarin and 7-methoxycoumarin, reveal that the coumarin ring system is typically planar or nearly planar. researchgate.netrsc.org For instance, the crystal structure of 7-(dimethylamino)coumarin shows that its two crystallographically independent molecules are almost planar. researchgate.net
The packing of these molecules in the crystal lattice is governed by weak intermolecular forces. Common interactions observed in coumarin derivatives include C-H···O hydrogen bonds, where a hydrogen atom interacts with a carbonyl or ether oxygen atom of a neighboring molecule. researchgate.net Furthermore, π···π stacking interactions between the aromatic rings of adjacent coumarin molecules are a frequent and important feature, contributing significantly to the stability of the crystal structure. researchgate.net In the case of 7-methoxycoumarin, the distance between the centers of reactive double bonds in adjacent molecules was found to be 3.83 Å, a parameter that influences its photochemical reactivity in the solid state. rsc.org
For 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-, it is anticipated that the coumarin core would maintain its planarity. The flexible ethoxy-bromo side chain would adopt a conformation that optimizes packing efficiency. The crystal packing would likely be stabilized by a combination of C-H···O hydrogen bonds involving the lactone and ether oxygens, as well as potential weak halogen bonding involving the bromine atom and π···π stacking of the benzopyran rings.
Note: Data are based on X-ray crystallographic studies of related 7-substituted coumarin derivatives. researchgate.netrsc.orgnih.gov
Chemical Reactivity and Derivatization Strategies of 2h 1 Benzopyran 2 One, 7 2 Bromoethoxy
Role as a Versatile Chemical Building Block and Key Intermediate in Organic Synthesis
2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-, serves as a crucial starting material or intermediate in the synthesis of more complex molecules. scielo.br Its utility stems from the presence of the coumarin (B35378) core, which can be synthesized through various methods like the Pechmann, Knoevenagel, Perkin, Reformatsky, and Wittig reactions, and the reactive bromoethoxy side chain. sciensage.infoarabjchem.org The bromoethoxy group provides a convenient handle for introducing a variety of functional groups and for constructing larger molecular architectures. nih.gov
The core coumarin structure itself can be derived from substituted phenols, and its properties can be tuned by the substituents on the benzene (B151609) ring. arabjchem.orgnih.gov The 7-hydroxycoumarin precursor to the title compound is often synthesized via the Pechmann condensation of resorcinol (B1680541) with a suitable β-ketoester. maxwellsci.comnih.gov Subsequent etherification with a dibromoethane derivative yields the 7-(2-bromoethoxy) moiety. This functional group is primed for a host of chemical transformations, solidifying the compound's role as a key building block.
The strategic placement of the reactive linker at the 7-position has been shown to be influential in the biological activity of the resulting derivatives. nih.gov This makes 7-(2-bromoethoxy)-2H-1-benzopyran-2-one a valuable scaffold for developing new therapeutic agents and molecular probes.
Nucleophilic Substitution Reactions Involving the Bromoethoxy Moiety
The primary mode of reactivity for 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)- is the nucleophilic substitution at the carbon atom bearing the bromine. The bromine atom is a good leaving group, facilitating the attack by a wide array of nucleophiles. This allows for the straightforward introduction of nitrogen, oxygen, and sulfur-containing functional groups. sciensage.info
The reaction of 7-(2-bromoethoxy)coumarin with nitrogen-based nucleophiles is a common strategy for synthesizing novel derivatives. For instance, it readily reacts with various primary and secondary amines to form the corresponding 7-(2-aminoethoxy)coumarins. sciensage.infomdpi.com
A significant application of this reactivity is the synthesis of coumarin-triazole hybrids. This is often achieved in a two-step process where the bromoethoxy derivative is first converted to an azidoethoxy derivative by reaction with sodium azide (B81097). mdpi.comresearchgate.net The resulting azide can then undergo a copper-catalyzed azide-alkyne cycloaddition (click chemistry) with a terminal alkyne to form a 1,2,3-triazole ring. mdpi.comresearchgate.net This method has been used to link the coumarin scaffold to other biologically active molecules, such as dihydroartemisinin. mdpi.com
| Nucleophile | Reagent | Product Type | Reference |
| Amines | R-NH2, R2NH | 7-(2-Aminoethoxy)coumarins | sciensage.infomdpi.com |
| Azide | Sodium Azide (NaN3) | 7-(2-Azidoethoxy)coumarins | mdpi.comresearchgate.net |
Oxygen-containing nucleophiles, such as alkoxides and phenoxides, can displace the bromide to form ether linkages. These reactions are typically carried out in the presence of a base, which deprotonates the alcohol or phenol (B47542) to generate the more reactive alkoxide or phenoxide. This strategy allows for the extension of the side chain and the introduction of various aryl or alkyl groups. nih.gov
The bromoethoxy group also readily reacts with sulfur-containing nucleophiles. Thiols (R-SH) can be used to introduce thioether linkages, while reagents like dithiocarbamates can be employed to incorporate more complex sulfur-containing moieties. sciensage.info These reactions further expand the diversity of coumarin derivatives that can be synthesized from this versatile building block.
Cyclization Reactions for the Formation of Heterocyclic Systems from the Bromoethoxy Chain
The bromoethoxy chain of 7-(2-bromoethoxy)coumarin can be utilized in intramolecular cyclization reactions to form new heterocyclic rings fused to the coumarin scaffold. For example, after substitution with a suitable nucleophile, the newly introduced functional group can react with another part of the molecule to form a ring.
One such example involves the initial reaction with a nucleophile to introduce a side chain that can subsequently undergo cyclization. While direct examples of cyclization starting from the bromoethoxy chain are not extensively detailed in the provided context, the general reactivity of coumarins suggests such transformations are feasible. For instance, if the bromoethoxy group is converted to a group with a terminal nucleophile, it could potentially react with a suitable electrophilic site on the coumarin ring, if one were introduced. A more common strategy involves the modification of the bromoethoxy group into a different reactive handle that can then participate in cyclization. nih.gov For instance, conversion to an epoxide has been shown to be a useful transformation for creating reactive intermediates. nih.gov
Development of Hybrid Molecular Architectures via the 7-(2-Bromoethoxy) Linker
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. nih.govnih.govnih.govrsc.orgmdpi.com The 7-(2-bromoethoxy) linker on the coumarin scaffold is an ideal tool for this purpose. It provides a reactive site for covalently attaching other biologically active molecules, leading to the creation of hybrid compounds with potentially enhanced or novel therapeutic properties. nih.govmdpi.com
| Hybrid Molecule Type | Linkage Strategy | Potential Application | Reference |
| Dihydroartemisinin-Coumarin | Click Chemistry | Anticancer | mdpi.comresearchgate.net |
| Coumarin-Peptide | Amide Coupling | Anticancer | rsc.org |
| Coumarin-Nucleobase | Click Chemistry | Anticancer | mdpi.com |
| Coumarin-Eugenol | Click Chemistry | Anti-Alzheimer's | rsc.org |
Synthesis of Coumarin-Chalcone Hybrids
The hybridization of coumarin and chalcone (B49325) moieties has yielded molecules with a broad spectrum of biological activities. The synthesis of these hybrids typically involves a Claisen-Schmidt condensation between a substituted 3-acetylcoumarin (B160212) and an aromatic aldehyde. While direct literature on the use of 7-(2-bromoethoxy)-3-acetylcoumarin is not abundant, its synthesis and subsequent reaction can be projected based on well-established protocols.
The synthetic pathway would commence with the acylation of 7-hydroxycoumarin (umbelliferone) to yield 7-hydroxy-3-acetylcoumarin. This intermediate can then be etherified using 1,2-dibromoethane (B42909) under Williamson ether synthesis conditions (e.g., a weak base like K₂CO₃ in a polar aprotic solvent like acetone (B3395972) or DMF) to afford the key precursor, 3-acetyl-7-(2-bromoethoxy)-2H-1-benzopyran-2-one.
The final step is the base-catalyzed Claisen-Schmidt condensation of this precursor with various substituted aromatic aldehydes. bas.bg The reaction, often catalyzed by piperidine (B6355638) or aqueous sodium hydroxide (B78521) in an alcoholic solvent, yields the target coumarin-chalcone hybrids. bas.bg The bromoethoxy group at the 7-position remains intact during this condensation and is available for further functionalization, making these hybrids valuable for creating more complex, multi-functional molecules.
Alternatively, the bromoethoxy group itself can be used as a linker to connect a pre-synthesized chalcone containing a nucleophilic group (e.g., a hydroxy-chalcone) to the 7-position of the coumarin ring, expanding the synthetic possibilities.
Table 1: Potential Aromatic Aldehydes for Coumarin-Chalcone Hybrid Synthesis
| Aldehyde Name | Substituent (R) | Potential Hybrid Structure |
| Benzaldehyde | -H | 3-(3-Phenylacryloyl)-7-(2-bromoethoxy)-2H-chromen-2-one |
| 4-Methoxybenzaldehyde | -OCH₃ | 3-[3-(4-Methoxyphenyl)acryloyl]-7-(2-bromoethoxy)-2H-chromen-2-one |
| 4-Chlorobenzaldehyde | -Cl | 3-[3-(4-Chlorophenyl)acryloyl]-7-(2-bromoethoxy)-2H-chromen-2-one |
| 4-Nitrobenzaldehyde | -NO₂ | 3-[3-(4-Nitrophenyl)acryloyl]-7-(2-bromoethoxy)-2H-chromen-2-one |
| 4-(Dimethylamino)benzaldehyde | -N(CH₃)₂ | 3-[3-(4-Dimethylaminophenyl)acryloyl]-7-(2-bromoethoxy)-2H-chromen-2-one |
Synthesis of Coumarin-Triazole Conjugates through Click Chemistry
Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a powerful tool for covalently linking different molecular fragments with high efficiency and specificity. wikipedia.org The 7-(2-bromoethoxy) substituent is an excellent precursor for engaging in click chemistry.
The synthetic route begins with the conversion of the bromide to an azide. This is achieved through a nucleophilic substitution reaction where 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)- is treated with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF). This reaction proceeds via an Sₙ2 mechanism to yield 7-(2-azidoethoxy)-2H-1-benzopyran-2-one. This azido-coumarin is a key intermediate, poised for the click reaction. scispace.com
The subsequent CuAAC reaction involves the 1,3-dipolar cycloaddition between the azido-coumarin and a terminal alkyne. The reaction is typically catalyzed by a Cu(I) source, which can be generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate. nih.gov This methodology allows for the efficient conjugation of the coumarin fluorophore to a wide variety of alkyne-containing molecules, including biomolecules, polymers, and other heterocyclic systems, to form stable 1,4-disubstituted 1,2,3-triazole linkages. nih.govglobalauthorid.comglenresearch.com
Table 2: Representative Alkynes for Click-Conjugation with 7-(2-azidoethoxy)-2H-1-benzopyran-2-one
| Alkyne | Conjugate Application Area | Reference for General Method |
| Phenylacetylene | Small molecule probes | nih.gov |
| Propargyl alcohol | Introduction of a hydroxyl group for further functionalization | rsc.org |
| Propargylamine | Introduction of an amino group for bioconjugation | nih.gov |
| 1-Ethynyl-4-nitrobenzene | Electronic and photonic materials | nih.gov |
| N-propargyl-glycoside | Glycoconjugates for biological studies | scispace.com |
Creation of Multi-Component Coumarin Scaffolds
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react in a single synthetic operation to form a product that incorporates all or most of the atoms of the reactants. researchgate.netresearchgate.net While the 7-(2-bromoethoxy)-2H-1-benzopyran-2-one is not a typical substrate for direct participation in common MCRs (which often require aldehydes, isocyanides, or β-dicarbonyl compounds), its reactive handle allows for its incorporation into complex scaffolds generated by MCRs. nih.gov
One prominent strategy involves a three-component reaction using a 7-hydroxycoumarin derivative, an aromatic aldehyde, and an activated acetylenic ester. researchgate.netscielo.br This reaction, typically conducted in the presence of a base like triethylamine, yields highly functionalized coumarin adducts.
A more versatile approach for utilizing 7-(2-bromoethoxy)-2H-1-benzopyran-2-one is through post-MCR modification. In this strategy, a complex and diverse molecular scaffold is first synthesized using an MCR. If this scaffold contains a nucleophilic functional group, such as a phenol, amine, or thiol, it can then be coupled to the coumarin. The reaction proceeds via nucleophilic substitution on the bromoethoxy chain, forming a stable ether, amine, or thioether linkage. This approach effectively appends the coumarin unit to a pre-assembled complex molecule, combining the efficiency of MCRs with the desirable properties of the coumarin fluorophore.
For example, a library of piperidine derivatives can be generated via a multicomponent reaction, and those containing a primary or secondary amine can be subsequently alkylated with 7-(2-bromoethoxy)-2H-1-benzopyran-2-one to create novel coumarin-piperidine conjugates.
Computational and Theoretical Investigations of 2h 1 Benzopyran 2 One, 7 2 Bromoethoxy and Its Derivatives
Molecular Modeling and Conformational Analysis of the 7-(2-Bromoethoxy) Side Chain
The bromoethoxy side chain has several rotatable bonds, primarily the C(7)-O, O-CH₂, and CH₂-CH₂ bonds. The rotation around these bonds gives rise to various conformers. Conformational analysis aims to determine the dihedral angles that correspond to energy minima. For similar ether-linked side chains on aromatic rings, the orientation of the alkoxy group relative to the plane of the ring is of primary interest. The system's energy is calculated at incremental rotations around these bonds to map out the potential energy landscape.
MD simulations can provide further insight by modeling the dynamic behavior of the molecule over time, showing how it transitions between different conformational states at a given temperature. frontiersin.org These simulations reveal the most populated conformational families and the energy barriers between them. For the 7-(2-bromoethoxy) side chain, key parameters of interest are the torsion angles and the distribution of distances between the terminal bromine atom and various parts of the coumarin (B35378) core. This analysis helps to understand the spatial orientation of the reactive bromo group.
Quantum Chemical Calculations (Density Functional Theory – DFT)
Density Functional Theory (DFT) is a widely used quantum chemical method for studying coumarin derivatives, providing a good balance between accuracy and computational cost. growingscience.com It is instrumental in elucidating electronic properties, predicting spectroscopic data, and modeling reaction mechanisms.
DFT calculations are used to determine the electronic properties of 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-. Key aspects include the analysis of frontier molecular orbitals (FMOs), the molecular electrostatic potential (MEP), and atomic charge distribution.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net For 7-substituted coumarins, the HOMO is typically distributed over the benzopyran core, particularly the electron-rich benzene (B151609) ring, while the LUMO is often localized on the pyrone ring. mdpi.com The electron-donating nature of the 7-ethoxy group raises the HOMO energy level compared to unsubstituted coumarin, which generally leads to a smaller HOMO-LUMO gap. growingscience.com
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. thenucleuspak.org.pk It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this molecule, the MEP would show negative potential around the carbonyl oxygen (O at position 2) and the ether oxygen, making them sites for electrophilic attack. The regions around the hydrogen atoms and the bromoethyl group would exhibit positive potential, indicating susceptibility to nucleophilic attack. thenucleuspak.org.pkresearchgate.net
Charge Distribution: Methods like Mulliken population analysis can be used to calculate the partial atomic charges on each atom. thenucleuspak.org.pk This data quantifies the charge distribution, revealing the polarization of bonds within the molecule. The bromine atom, being highly electronegative, will carry a partial negative charge, while the adjacent carbon atom will have a partial positive charge, making it a primary site for nucleophilic substitution reactions.
Table 1: Representative Calculated Electronic Properties for 7-Substituted Coumarins This table presents typical values based on DFT calculations for related coumarin derivatives to illustrate the expected properties of 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-.
| Property | Description | Expected Value/Observation |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -2.0 eV |
| HOMO-LUMO Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. nih.gov | 4.0 to 4.5 eV |
| MEP Negative Region | Electron-rich areas, susceptible to electrophilic attack. | Localized on carbonyl and ether oxygens. |
| MEP Positive Region | Electron-poor areas, susceptible to nucleophilic attack. | Localized on the CH₂Br group. |
DFT calculations are a reliable tool for predicting spectroscopic parameters, which can aid in the structural confirmation of synthesized compounds. ijres.orgresearchgate.net
NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nrel.gov The calculated shifts for a proposed structure can be compared with experimental data for verification. researchgate.netresearchgate.net For 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-, DFT would predict the characteristic signals for the coumarin core protons and carbons, as well as the distinct shifts for the two methylene (B1212753) groups in the bromoethoxy side chain. scispace.com The methylene group attached to the bromine (Cβ) would be deshielded compared to the one attached to the ether oxygen (Cα).
IR Frequencies: Theoretical vibrational frequencies can be calculated using DFT. ijres.org These calculations help in the assignment of experimental IR absorption bands to specific vibrational modes of the molecule. researchgate.net Key predicted frequencies for this compound would include the C=O stretching of the lactone ring (typically around 1700-1740 cm⁻¹), C-O-C stretching of the ether linkage, and various C-H and C-Br stretching and bending modes. researchgate.netnist.gov Comparing the computed spectrum with the experimental one helps confirm the presence of specific functional groups. ijres.org
Table 2: Predicted Spectroscopic Data for 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)- Values are estimations based on DFT calculations of similar coumarin structures and general spectroscopic principles.
| Parameter | Nucleus/Group | Predicted Chemical Shift / Frequency | Notes |
| ¹H NMR | H-3, H-4 | ~6.3 ppm, ~7.7 ppm | Characteristic vinyl protons of the pyrone ring. |
| H-5 | ~7.4 ppm | Aromatic proton ortho to the ether linkage. | |
| -O-CH₂- (Hα) | ~4.4 ppm (triplet) | Methylene protons adjacent to the ether oxygen. | |
| -CH₂-Br (Hβ) | ~3.8 ppm (triplet) | Methylene protons adjacent to the bromine atom. | |
| ¹³C NMR | C=O (C-2) | ~160 ppm | Lactone carbonyl carbon. |
| C-7 | ~162 ppm | Aromatic carbon attached to the ether oxygen. | |
| -O-CH₂- (Cα) | ~68 ppm | Methylene carbon adjacent to the ether oxygen. | |
| -CH₂-Br (Cβ) | ~28 ppm | Methylene carbon adjacent to the bromine atom. | |
| IR Frequency | C=O Stretch | 1710-1735 cm⁻¹ | Strong absorption from the lactone carbonyl. |
| C-O-C Stretch | 1200-1280 cm⁻¹ | Asymmetric stretching of the aryl-alkyl ether. | |
| C-Br Stretch | 600-680 cm⁻¹ | Stretching vibration of the carbon-bromine bond. |
The 7-(2-bromoethoxy) side chain is a prime site for chemical modification, particularly through nucleophilic substitution where the bromide ion acts as a leaving group. DFT is a powerful tool for investigating the mechanisms of such reactions. growingscience.com By modeling the reaction pathway, chemists can calculate the activation energies and identify the structures of transition states. youtube.com
For a typical Sₙ2 reaction involving a nucleophile (Nu⁻) attacking the carbon atom bonded to bromine, DFT calculations can map the potential energy surface along the reaction coordinate. This involves:
Optimizing Geometries: Calculating the optimized structures of the reactants (coumarin derivative and nucleophile) and the product.
Locating the Transition State (TS): Finding the first-order saddle point on the potential energy surface that connects reactants and products. This TS structure represents the highest energy point along the reaction path.
Calculating Activation Energy: The difference in energy between the transition state and the reactants gives the activation barrier (Ea), which is crucial for determining the reaction rate.
Such studies can compare the feasibility of different reaction pathways and predict how substituents on the coumarin ring or the nature of the nucleophile would affect the reaction's kinetics. frontiersin.org
Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Attributes
QSPR studies aim to build mathematical models that correlate the chemical structure of compounds with their physical, chemical, or biological properties. nih.gov These models are built on the principle that the properties of a chemical are determined by its molecular structure.
In QSPR modeling, the chemical structure is represented by numerical values known as molecular descriptors. researchgate.net These descriptors can be categorized as constitutional, topological, geometric, or electronic. For predicting the chemical reactivity of coumarin derivatives, relevant descriptors often include:
Electronic Descriptors: HOMO/LUMO energies, HOMO-LUMO gap, partial atomic charges, and dipole moment. These are calculated using quantum chemical methods. thenucleuspak.org.pk
Topological Descriptors: Indices like the Wiener index or connectivity indices, which describe the branching and connectivity of atoms in the molecule. bjbms.org
Constitutional Descriptors: Molecular weight, number of specific atom types, etc.
A QSPR model for the reactivity of 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)- in nucleophilic substitution reactions could be developed by correlating descriptors with experimentally determined reaction rates for a series of similar compounds. researchgate.net For instance, a model might show that reactivity increases with a higher partial positive charge on the carbon atom attached to the bromine and decreases with increasing steric hindrance around the reaction center. Such models are valuable for predicting the reactivity of new, unsynthesized derivatives and for guiding the design of molecules with desired chemical properties. nih.gov
Prediction of Physicochemical Parameters relevant to Chemical Behavior (e.g., lipophilicity for solubility in organic systems)
Computational methods are instrumental in predicting the physicochemical properties of molecules, offering insights into their behavior in various chemical systems. For 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)- and its analogs, these predictions are crucial for understanding their potential solubility, reactivity, and membrane permeability.
A key parameter is lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), which indicates a compound's solubility in organic versus aqueous systems. For the closely related analog, 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-4-methyl-, the predicted XLogP3 value is 2.8, suggesting significant solubility in organic environments. nih.gov Other computationally derived properties for this derivative include a molecular weight of 283.12 g/mol and a polar surface area of 35.5 Ų. nih.gov Such in silico predictions are foundational for designing chemical reactions and separation processes.
Broader computational studies on coumarin derivatives have established regression models to predict various physicochemical parameters based on their molecular structure. mdpi.com For instance, properties like Molar Refractivity (MR) and Molar Volume (MV) have been correlated with specific topological descriptors. mdpi.com Furthermore, many coumarin derivatives have been analyzed for compliance with Lipinski's rule of five, a set of guidelines used to evaluate the potential of a chemical compound to be orally active. frontiersin.orgnih.gov These computational assessments provide a rapid screening method for evaluating the chemical characteristics of novel coumarin structures.
The table below summarizes key predicted physicochemical parameters for a representative derivative.
| Parameter | Predicted Value | Method/Source |
| Molecular Formula | C₁₂H₁₁BrO₃ | PubChem nih.gov |
| Molecular Weight | 283.12 g/mol | PubChem nih.gov |
| XLogP3 (Lipophilicity) | 2.8 | PubChem nih.gov |
| Polar Surface Area | 35.5 Ų | PubChem nih.gov |
| Hydrogen Bond Donors | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptors | 3 | PubChem nih.gov |
| Rotatable Bond Count | 4 | PubChem nih.gov |
Data for this compound4-methyl-
Molecular Docking Simulations for Ligand-Target Recognition (Focus on binding patterns and interactions with chemical entities or protein scaffolds, excluding biological outcomes)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For coumarin derivatives, docking simulations provide critical information on how these ligands might interact with the binding sites of various protein scaffolds. These studies focus on identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the ligand-protein complex.
Docking studies of various coumarin derivatives have revealed common and specific binding patterns across different protein targets. For example, when docked into the active site of human caspase-7, a set of coumarin derivatives demonstrated favorable interactions. The stability of the ligands within the binding pocket was attributed to the formation of hydrogen bonds and pi-pi stacking interactions with the protein's aromatic rings. Specifically, effective interactions were observed with residues such as CYS290, GLU216, PHE221, and VAL292 in an allosteric binding site.
In another study, docking simulations of coumarin-based complexes with the Bcl-2 protein showed that binding affinity was enhanced through a combination of hydrophobic interactions, hydrogen bonds, and salt bridges. frontiersin.orgnih.gov Similarly, simulations involving coumarin derivatives and the enoyl acyl carrier protein reductase (InhA) highlighted the importance of the 4-phenylcoumarin (B95950) ring system for anchoring within the active site. rsc.org
A particularly interesting binding mechanism was observed in docking studies with carbonic anhydrase (CA) isoforms. nih.gov The simulations suggest that certain coumarins undergo hydrolysis, and the resulting 2-hydroxycinnamic acid derivative is the species that binds at the entrance of the enzyme's active site. nih.gov This interaction effectively hinders access to the catalytic center. nih.gov These computational models are invaluable for understanding the structural basis of ligand recognition by protein targets, guiding the design of new chemical entities with specific binding properties.
The following table summarizes findings from various molecular docking studies on coumarin derivatives.
| Ligand Class | Protein Target | Key Interacting Residues | Dominant Interaction Types |
| Coumarin Derivatives | Caspase-7 | CYS290, GLU216, PHE221, VAL292 | Hydrogen Bonds, Pi-Pi Stacking |
| Coumarin-Cobalt Complexes | Bcl-2 | Not specified | Hydrophobic Interactions, Hydrogen Bonds, Salt Bridges frontiersin.orgnih.gov |
| 4-Phenylcoumarin Derivatives | InhA | Not specified | Interactions involving the 4-phenylcoumarin ring rsc.org |
| 7-Hydroxy-4-phenyl-coumarin Derivatives | Carbonic Anhydrase XII | Not specified | Binding of the hydrolysed ligand at the active site entrance nih.gov |
Advanced Applications in Chemical Sciences Non Biological Focus
Design and Application as Chemical Fluorescent Probes
The coumarin (B35378) core of 7-(2-bromoethoxy)-2H-1-benzopyran-2-one is a well-established fluorophore. nih.gov The substitution at the 7-position with an electron-donating alkoxy group is crucial for its strong fluorescence. nih.gov This inherent fluorescence is the basis for its application in designing sophisticated chemical probes. The bromoethoxy group serves as a versatile synthetic handle, allowing for the attachment of various receptor moieties to create targeted sensors. mdpi.com
The fluorescence behavior of coumarin derivatives, including 7-(2-bromoethoxy)-2H-1-benzopyran-2-one, is governed by several key photophysical mechanisms. These processes can be modulated to create "off-on" or ratiometric fluorescent probes.
Intramolecular Charge Transfer (ICT): This is a fundamental process in many fluorescent dyes. Upon excitation with light, an electron is transferred from an electron-donating part of the molecule to an electron-accepting part. In 7-alkoxycoumarins, the alkoxy group at the C7 position acts as the electron donor and the lactone carbonyl group at the C2 position serves as the acceptor. chim.it The efficiency and emission wavelength of this charge transfer are highly sensitive to the molecular environment, a property that is exploited in sensor design. chim.itmdpi.com The design of probes based on ICT often involves modifying the molecule to initially block this process, quenching fluorescence. A specific chemical reaction with an analyte can then restore the ICT pathway, leading to a significant increase in fluorescence. chim.it
Photoinduced Electron Transfer (PET): PET is a common mechanism for fluorescence quenching. In a PET-based sensor, a fluorophore (like the coumarin core) is linked to a receptor unit that can donate an electron. In the ground state, no interaction occurs. Upon excitation, the fluorophore becomes capable of accepting an electron from the receptor. This electron transfer from the receptor to the excited fluorophore provides a non-radiative decay pathway, effectively quenching the fluorescence. When the receptor binds to a target analyte (like a metal ion), its ability to donate an electron is suppressed, the PET process is inhibited, and fluorescence is restored. This "turn-on" response is a hallmark of PET-based sensors.
Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent energy transfer mechanism between two chromophores, a donor and an acceptor. Energy is transferred non-radiatively from an excited-state donor fluorophore to a ground-state acceptor chromophore. For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and they must be in close proximity (typically 1-10 nm). In sensor design, the binding of an analyte can cause a conformational change that either brings the donor and acceptor closer together (initiating FRET) or separates them (disrupting FRET), leading to a change in the fluorescence signal. For instance, the fluorescence of graphene quantum dots can be quenched by gold nanoparticles through FRET. researchgate.net
These mechanisms are fundamental to how derivatives of 7-(2-bromoethoxy)-2H-1-benzopyran-2-one are engineered into highly specific and sensitive fluorescent probes.
The 7-(2-bromoethoxy) group is an excellent anchor point for creating chemosensors. Through nucleophilic substitution of the bromide, a wide variety of ion- or molecule-specific binding sites (receptors) can be attached to the fluorescent coumarin platform. This strategy has been successfully employed to develop sensors for a range of analytes.
Coumarin-based probes have demonstrated high selectivity and sensitivity for various metal ions, including Cu²⁺, Zn²⁺, and Fe³⁺, as well as anions like cyanide (CN⁻). researchgate.netrsc.org The sensing mechanism often involves either fluorescence enhancement or quenching upon binding. chim.itmdpi.com For example, a probe might be designed where the coumarin fluorescence is initially quenched. Upon chelation with a specific metal ion, a conformational change or electronic effect restores fluorescence. rsc.org Similarly, probes for small molecules like hypochlorite (B82951) have been developed based on fluorescence quenching resulting from the chlorination of the coumarin structure. mdpi.com
The following table summarizes examples of coumarin-based chemosensors, illustrating the principles that can be applied by functionalizing 7-(2-bromoethoxy)-2H-1-benzopyran-2-one.
| Target Analyte | Sensing Mechanism | Observable Change | Reference |
| Ni²⁺ / CN⁻ | Chelation-Enhanced Quenching (CHEQ) / Displacement | Fluorescence quenching by Ni²⁺, restored by CN⁻ | chim.it |
| Fe³⁺ | Complex Formation | Fluorescence quenching | chim.it |
| H₂O₂ | Reaction-based | Fluorescence enhancement (restoration of ICT) | chim.it |
| Hypochlorite | Chlorination of Coumarin | Fluorescence quenching | mdpi.com |
| Cu²⁺ / Zn²⁺ | Paramagnetic Quenching / CHEF | Quenching by Cu²⁺, Enhancement by Zn²⁺ | rsc.org |
| Sn²⁺ | Complex Formation | Fluorescence quenching and colorimetric change | nih.gov |
This table illustrates the sensing strategies for coumarin derivatives, which are applicable to sensors synthesized from 7-(2-bromoethoxy)-2H-1-benzopyran-2-one.
The fluorescence of coumarin derivatives, particularly 7-alkoxycoumarins like 7-(2-bromoethoxy)-2H-1-benzopyran-2-one, is highly dependent on the local environment. mdpi.com This sensitivity makes them excellent probes for studying the microenvironments of complex systems like polymers and micelles.
Polarity: The fluorescence of 7-alkoxycoumarins generally increases in intensity with increasing solvent polarity, though with minimal shift in the emission wavelength. mdpi.com This is in contrast to 7-aminocoumarins, which typically show a red-shift and decreased intensity in more polar solvents due to the formation of a twisted intramolecular charge transfer (TICT) state. mdpi.com This predictable response to polarity allows 7-(2-bromoethoxy)-2H-1-benzopyran-2-one and its derivatives to map the polarity of heterogeneous media.
Viscosity: Certain highly substituted coumarin derivatives have been designed to show fluorescence dependence specifically on viscosity, independent of polarity. mdpi.com This is achieved by creating molecules with mobile components whose rotation is hindered in more viscous environments. This restriction of movement closes non-radiative decay pathways, leading to enhanced fluorescence emission. Probes sensitive to both polarity and viscosity have also been developed, enabling simultaneous imaging of different cellular components. nih.gov
The strong and stable fluorescence of the coumarin core makes its derivatives highly suitable for applications in analytical fluorometry. nih.gov These applications often leverage the compound's ability to be chemically modified. The bromoethoxy group in 7-(2-bromoethoxy)-2H-1-benzopyran-2-one makes it an ideal derivatization agent.
Similar to how 4-bromomethyl-7-methoxycoumarin (B43491) is used to tag fatty acids and other biological molecules for sensitive detection in HPLC, 7-(2-bromoethoxy)-2H-1-benzopyran-2-one can be used to introduce a fluorescent label onto non-fluorescent analytes. sigmaaldrich.comscbt.com This pre-column or post-column derivatization dramatically lowers the limit of detection, allowing for the quantification of trace amounts of the target substance. Furthermore, coumarin derivatives like 3-cyano-7-ethoxycoumarin (B1664124) are used as substrates in continuous fluorometric assays for enzyme activity, where the enzymatic conversion of the non-fluorescent substrate yields a highly fluorescent product. nih.gov
Role in Materials Science
Beyond fluorescent probes, the photoreactive nature of the coumarin scaffold lends itself to applications in materials science, particularly in the field of polymer chemistry.
Coumarin derivatives have been successfully developed as photoinitiators for free-radical and cationic polymerization, processes that are fundamental to creating a vast range of polymeric materials and are used in technologies like 3D printing. rsc.orgresearchgate.netmdpi.com
Upon absorption of light, typically in the near-UV or visible range, the coumarin molecule is promoted to an excited state. scispace.com From this excited state, it can initiate polymerization through several pathways. In Type II photoinitiating systems, the excited coumarin interacts with a co-initiator (e.g., an amine or an iodonium (B1229267) salt) via electron transfer or hydrogen abstraction to generate the reactive species (radicals or cations) that start the polymerization chain reaction. rsc.orgresearchgate.net
Recent studies have shown that newly synthesized coumarin derivatives can serve as highly efficient visible-light photoinitiators, sometimes outperforming commercial systems. rsc.org These systems are often composed of three components: the coumarin photosensitizer, an electron donor, and an additive like an iodonium salt, which enhances the generation of initiating radicals. rsc.org The ability to be activated by visible light sources like LEDs makes these systems particularly attractive for modern applications such as 3D printing and the curing of coatings and composites. researchgate.netmdpi.com 7-(2-bromoethoxy)-2H-1-benzopyran-2-one, as a member of the coumarin family, represents a structural motif with potential for development in this area.
Integration into Photoactive Materials and π-Extended Systems for Optical Applications
The coumarin nucleus is a well-established fluorophore, known for its strong fluorescence in the blue-green region of the visible spectrum. The compound 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)- leverages this inherent optical property, with the bromoethoxy group acting as a reactive handle for covalent integration into larger molecular architectures. This functional group allows for the incorporation of the coumarin moiety into photoactive polymers, glasses, or π-extended systems through nucleophilic substitution reactions.
Once integrated, the coumarin unit can serve several purposes:
Fluorescent Probe: It can act as a reporter group, where changes in the local environment of the material (e.g., polarity, viscosity, presence of metal ions) can be monitored through shifts in its fluorescence emission wavelength or intensity.
Energy Transfer Component: In more complex systems, the coumarin can function as a donor or acceptor in Förster Resonance Energy Transfer (FRET) pairs. By strategically positioning it relative to another chromophore, researchers can design materials with tailored light-harvesting or light-emitting properties.
Non-linear Optical (NLO) Chromophore: Coumarin derivatives are known to possess non-linear optical properties. By anchoring 7-(2-bromoethoxy)-2H-1-benzopyran-2-one into an aligned polymeric matrix, it is possible to create materials with second-order NLO effects, which are useful in applications like frequency doubling of laser light.
The bromoethoxy linker provides a flexible spacer that separates the coumarin fluorophore from the material's backbone, which can help preserve its favorable photophysical properties by minimizing quenching effects.
Derivatization Reagent in Analytical Chemistry
The primary utility of 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)- in analytical chemistry is as a pre-column derivatization reagent. Derivatization is a technique used to chemically modify an analyte to enhance its suitability for a specific analytical method. researchgate.net This compound is particularly valuable for tagging analytes that lack a native chromophore or fluorophore, thereby making them detectable by common chromatographic detectors. researchgate.netnih.gov
Enhancing Detectability of Non-Fluorescent Analytes in Chromatographic Techniques (e.g., HPLC, TLC)
In High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), many important analytes such as fatty acids, certain amino acids, and pharmaceuticals are not easily detected by UV-Vis absorption or fluorescence detectors due to their chemical structure. nih.gov By reacting these analytes with 7-(2-bromoethoxy)-2H-1-benzopyran-2-one, a highly fluorescent coumarin tag is attached.
The derivatization reaction is typically a nucleophilic substitution (SN2) where a nucleophilic group on the analyte attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion. This creates a stable ether or ester linkage. The resulting derivative can be easily separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector. nih.gov Similarly, on a TLC plate, the derivatized spots become clearly visible under UV illumination.
| Analyte Functional Group | Resulting Linkage with Reagent | Class of Derivatized Analyte |
| Carboxylate (-COO⁻) | Ester | Coumarin-tagged Carboxylic Acid |
| Phenoxide (-O⁻) | Ether | Coumarin-tagged Phenol (B47542) |
| Thiolate (-S⁻) | Thioether | Coumarin-tagged Thiol |
| Amine (-NH₂) | Secondary Amine | Coumarin-tagged Amine |
This interactive table summarizes the types of analytes that can be derivatized.
Facilitating Electrospray Ionization Mass Spectrometry (ESI-MS) Detection of Target Analytes
While chromatographic techniques benefit from the fluorescence of the coumarin tag, mass spectrometry benefits from the tag's ability to improve ionization and provide a specific fragmentation signature. ddtjournal.com Many small, neutral molecules have low ionization efficiency in ESI-MS, leading to poor sensitivity. ddtjournal.comresearchgate.net
Derivatization with 7-(2-bromoethoxy)-2H-1-benzopyran-2-one can enhance ESI-MS detectability in several ways:
Increased Mass: The addition of the coumarin moiety (mass of C₁₁H₉BrO₃ ≈ 269 g/mol ) shifts the analyte to a higher, often less crowded, region of the mass spectrum.
Improved Ionization: While the tag itself is not permanently charged, its structure can influence the proton affinity or sodiation of the derivative, potentially enhancing the formation of [M+H]⁺ or [M+Na]⁺ ions.
Predictable Fragmentation: The key advantage lies in tandem mass spectrometry (MS/MS). The coumarin-analyte derivative will produce characteristic product ions upon collision-induced dissociation (CID). The coumarin core itself can fragment in a predictable manner, providing a signature transition that can be used for highly selective and sensitive detection using techniques like Multiple Reaction Monitoring (MRM). nih.gov This allows for the quantification of the target analyte at very low concentrations, even in complex biological or environmental matrices. nih.gov
Mechanistic Studies of Chemical Reactions of Coumarin Derivatives
The chemistry of 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)- is defined by the reactivity of its constituent parts: the coumarin core and the bromoethoxy side chain.
The synthesis of this compound typically involves the Williamson ether synthesis. In this reaction, the hydroxyl group of 7-hydroxycoumarin is deprotonated by a base (e.g., K₂CO₃) to form a phenoxide ion. This nucleophile then attacks one of the electrophilic carbon atoms of a 1,2-dihaloethane (like 1,2-dibromoethane), displacing a bromide ion to form the 7-(2-bromoethoxy) ether linkage. Controlling the stoichiometry is crucial to minimize the formation of a bis-coumarin product.
The most significant reaction from an application standpoint is the nucleophilic substitution at the terminal bromine of the ethoxy chain. nih.gov This is the reaction exploited in its use as a derivatizing agent. The mechanism is a classic bimolecular nucleophilic substitution (SN2). A nucleophile from the target analyte (e.g., a carboxylate or thiolate) performs a backside attack on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry (if the carbon were chiral) and the expulsion of the bromide leaving group. The efficiency of this reaction is dependent on the nucleophilicity of the analyte, the solvent, and the temperature.
| Reaction | Key Reactants | Mechanism | Significance |
| Synthesis | 7-Hydroxycoumarin + 1,2-Dibromoethane (B42909) | Williamson Ether Synthesis (SN2) | Forms the title compound from a common precursor. nih.gov |
| Derivatization | 7-(2-bromoethoxy)coumarin + Nucleophilic Analyte | Bimolecular Nucleophilic Substitution (SN2) | Covalently attaches the coumarin tag to analytes for detection. nih.gov |
| Ring Reactions | Coumarin Core + Electrophiles/Nucleophiles | Electrophilic Aromatic Substitution / Michael Addition | Potential side reactions or further modifications of the core structure. |
This interactive table provides a summary of the key reaction mechanisms involving the title compound.
While the bromoethoxy group is the primary site of reactivity for its intended applications, the coumarin ring itself can undergo reactions such as electrophilic aromatic substitution, although the electron-withdrawing nature of the lactone ring deactivates the aromatic portion. The C3-C4 double bond can also be susceptible to certain nucleophilic additions (Michael addition). mdpi.com
Structure Property Relationships in 7 2 Bromoethoxy Coumarin Derivatives Non Biological Focus
Influence of the Bromoethoxy Substituent on the Coumarin (B35378) Nucleus Reactivity
The 7-(2-bromoethoxy) group imparts a dual influence on the reactivity of the coumarin scaffold. Firstly, the oxygen atom of the ethoxy group, positioned at C-7, acts as an electron-donating group (EDG) through resonance. This donation of electron density increases the nucleophilicity of the coumarin ring, particularly at the C-6 and C-8 positions, making them more susceptible to electrophilic substitution reactions. nih.gov This activating effect is a general feature of 7-alkoxy coumarins.
Secondly, and more synthetically significant, is the terminal bromine atom on the ethoxy chain. This bromo group functions as a versatile synthetic handle. It is an excellent leaving group in nucleophilic substitution reactions, allowing for the straightforward attachment of a wide variety of functional groups. For instance, reaction with amines, thiols, or other nucleophiles provides a modular approach to synthesizing a large library of more complex molecules. mdpi.comscispace.com The synthesis of 7-(2-bromoethoxy) coumarin itself is typically achieved by reacting the corresponding 7-hydroxycoumarin with 1,2-dibromoethane (B42909). mdpi.com This reactive handle allows for the construction of elaborate structures, such as linking the coumarin to other heterocyclic systems or macromolecules, without altering the core electronic properties of the coumarin nucleus in the initial state. scispace.comnih.gov
Effects of Additional Substituents (e.g., methyl, trifluoromethyl, chloro, other aromatic rings) at Different Positions (e.g., C-4, C-3) on Chemical Behavior
The chemical behavior of the 7-(2-bromoethoxy)coumarin system can be further fine-tuned by introducing additional substituents, particularly at the C-3 and C-4 positions. The interplay between the electron-donating 7-alkoxy group and substituents at these other positions creates a "push-pull" system that significantly alters the molecule's electronic distribution and, consequently, its reactivity and spectroscopic properties. nih.govunica.it
Electron-Withdrawing Groups (EWGs): The introduction of strong EWGs, such as a trifluoromethyl (-CF3) group at the C-4 position, drastically changes the molecule's character. In three-component reactions involving 7-hydroxy-4-(trifluoromethyl)coumarin (B41306) (a precursor to the bromoethoxy derivative), the presence of the -CF3 group facilitates reactions with electron-withdrawing substituted benzaldehydes. scielo.br EWGs at the C-3 or C-4 position enhance the intramolecular charge transfer (ICT) from the electron-donating C-7 oxygen to the electron-deficient pyrone ring, impacting both reactivity and photophysical properties. nih.gov
Electron-Donating Groups (EDGs): Conversely, placing an EDG like a methyl group at C-4 can also modulate reactivity. Among 3-nitrile substituted coumarins, a C-4 methyl group enables different types of vinylogous reactivity, such as in enantioselective Mannich-type reactions. nih.gov The reactivity of 3-acetyl coumarins has also been explored in various multi-component reactions. nih.gov
Correlation between Computational Descriptors and Observed Chemical and Spectroscopic Properties
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the structure-property relationships of coumarin derivatives. nih.govmdpi.com Theoretical calculations allow for the prediction of various molecular properties that correlate strongly with experimental observations. nih.gov
Spectroscopic Properties: DFT methods have proven highly accurate in predicting spectroscopic data. Simulated Nuclear Magnetic Resonance (NMR) spectra for coumarin derivatives show excellent correlation with experimental data, serving as a powerful tool for structural verification. mdpi.com Likewise, theoretical vibrational frequencies are often found to be in good agreement with experimental IR spectra. nih.gov
Charge Distribution and Interaction Sites: The Molecular Electrostatic Potential (MEP) is a crucial computational descriptor that maps the electron density on the molecule's surface. thenucleuspak.org.pk This map allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting the most probable locations for chemical reactions. thenucleuspak.org.pkresearchgate.net Natural Bond Orbital (NBO) analysis further helps in identifying significant intermolecular interactions. thenucleuspak.org.pkresearchgate.net
The strong agreement between these computational descriptors and observed chemical and spectroscopic properties validates their use in rationalizing known phenomena and designing new coumarin derivatives with targeted characteristics.
Impact of Structural Modifications on Photophysical Properties (e.g., quantum yield, excitation/emission wavelengths, solvatochromism)
The photophysical properties of coumarins are exceptionally sensitive to structural modifications, making them valuable fluorophores. The 7-(2-bromoethoxy) group provides a foundation as an electron-donating substituent, which is crucial for fluorescence. Unsubstituted coumarin itself is nearly non-fluorescent. nih.gov
Excitation and Emission Wavelengths: The introduction of an electron-donating group at the C-7 position and an electron-withdrawing group at the C-3 or C-4 position generally results in a bathochromic (red) shift of both the absorption and emission maxima. nih.govunica.it This is due to the creation of a strong intramolecular charge transfer (ICT) system. For many 7-hydroxy or 7-alkoxy coumarin derivatives, excitation wavelengths typically fall between 300 and 420 nm, with emission observed in the 350 to 500 nm range. nih.gov
Fluorescence Quantum Yield (ΦF): The quantum yield, a measure of fluorescence efficiency, is highly dependent on the substitution pattern. While some simple coumarins have very low quantum yields (<0.001), strategic substitutions can dramatically increase this value. nih.gov For instance, certain coumarin derivatives featuring a p-methyl substituted phenyl ring have been reported to achieve high quantum yields, reaching up to 0.83. rsc.orgrsc.org The selection of substituents is critical in tuning the emission efficiency. acs.org
Solvatochromism: Solvatochromism, the change in absorption or emission color with solvent polarity, is a prominent feature of many coumarin derivatives. A significant red shift in the fluorescence spectrum with increasing solvent polarity is often observed. nih.gov This phenomenon is a direct consequence of the ICT character of the molecule; the excited state is typically more polar than the ground state, and is thus stabilized to a greater extent by polar solvents. This stabilization lowers the energy of the excited state, resulting in a lower energy (longer wavelength) emission. nih.govnih.gov The Lippert-Mataga equation is often used to correlate the Stokes shift with solvent polarity, allowing for the estimation of the change in dipole moment between the ground and excited states. iosrjournals.org
The table below illustrates the effect of solvent polarity on the emission wavelength of a representative coumarin derivative.
| Solvent | Polarity Function Δf | Emission Wavelength (λem, nm) |
|---|---|---|
| Toluene | ~0.014 | 427 |
| Chloroform | ~0.148 | 422 |
| Acetonitrile (B52724) | ~0.305 | 455 |
| DMSO | ~0.263 | 465 |
Data are representative and compiled from findings on various 7-substituted coumarin derivatives to illustrate the trend. nih.goviosrjournals.org
The following table provides examples of photophysical properties for different substitution patterns on the coumarin core.
| Substituents | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (ΦF) | Reference Solvent |
|---|---|---|---|---|
| 7-Amino-4-methyl | 371 | 448 | 0.63 | Ethanol |
| 7-Diethylamino-4-methyl | 373 | 432 | 0.47 | Ethanol |
| 7-Methoxy-4-methyl | 323 | 387 | 0.59 | Ethanol |
| 4-Phenyl-7-amino | 355 | 440 | 0.83 | DMSO |
Data are representative examples from the literature for structurally similar compounds to illustrate the effects of substituents. rsc.orgrsc.org
Future Research Directions and Concluding Perspectives
Exploration of Emerging Synthetic Strategies for Improved Efficiency and Selectivity
The synthesis of the coumarin (B35378) nucleus is well-established, with classical methods like the Pechmann, Knoevenagel, and Perkin reactions being foundational. mdpi.comyoutube.com The Pechmann condensation, for instance, typically involves the reaction of a phenol (B47542) (like resorcinol (B1680541), a precursor to the 7-hydroxy coumarin) with a β-ketoester under acidic conditions, often using concentrated sulfuric acid. youtube.comslideshare.net While effective, these methods can require harsh conditions.
Table 1: Comparison of Synthetic Strategies for Coumarin Scaffolds
| Synthetic Strategy | Typical Conditions | Potential Improvements for 7-(2-Bromoethoxy)coumarin |
| Pechmann Condensation | Phenol + β-ketoester with strong acid (e.g., H₂SO₄) | Development of recyclable solid acid catalysts; Microwave irradiation to shorten reaction times. mdpi.com |
| Knoevenagel Condensation | Salicylaldehyde (B1680747) + Active methylene (B1212753) compound with base catalyst | Use of greener solvents and catalysts; Ultrasound irradiation to improve yields. mdpi.com |
| Metal-Catalyzed C-H Functionalization | Transition metal catalysts (e.g., Pd, Mn, Ru) | Direct and regioselective introduction of substituents on the pre-formed coumarin ring. whiterose.ac.uknih.gov |
| Photocatalysis | Visible light, photocatalyst, and suitable reagents | Mild reaction conditions, high functional group tolerance for late-stage modifications. frontiersin.org |
Development of Novel Chemical Transformations and Functionalization Pathways for the Bromoethoxy Moiety
The 7-(2-bromoethoxy) group is a key reactive handle, making the compound an excellent building block. The carbon-bromine bond is susceptible to nucleophilic substitution, a feature that has been exploited to link the coumarin to other molecular entities. For example, it can undergo etherification by reacting with hydroxy compounds, such as in the synthesis of coumarin-chalcone hybrids. nih.gov
Future investigations should aim to broaden the scope of these transformations. Exploring a wider array of nucleophiles, including thiols, azides, and various carbanions, will lead to a diverse library of new derivatives. Advanced catalytic methods, such as palladium-catalyzed Suzuki or Buchwald-Hartwig cross-coupling reactions, could be adapted to form C-C or C-N bonds, respectively, at the ethyl side chain, a pathway not yet extensively explored for this specific moiety. mdpi.com Such strategies would enable the conjugation of the coumarin scaffold to complex aromatic systems, heterocycles, or biomolecules. Furthermore, the bromoethoxy group could serve as a precursor for elimination reactions to generate a vinyl ether, providing another versatile functional group for further chemical elaboration, such as cycloadditions or polymerizations.
Table 2: Potential Functionalization Reactions of the Bromoethoxy Moiety
| Reagent Type | Transformation | Resulting Linkage | Potential Application |
| Alcohols/Phenols (ROH) | Williamson Ether Synthesis | -O-CH₂-CH₂-O-R | Synthesis of hybrid molecules, prodrugs. nih.gov |
| Amines (R₂NH) | Nucleophilic Substitution | -O-CH₂-CH₂-NR₂ | Attachment to bioactive amines, polymers. nih.gov |
| Thiols (RSH) | Nucleophilic Substitution | -O-CH₂-CH₂-S-R | Surface modification, bioconjugation. |
| Organoboron Reagents | Suzuki Cross-Coupling | -O-CH₂-CH₂-Aryl | Creation of extended π-conjugated systems. mdpi.com |
| Azides (NaN₃) | Nucleophilic Substitution | -O-CH₂-CH₂-N₃ | "Click" chemistry handle for bioconjugation. |
Expansion of Advanced Chemical and Materials Science Applications
Coumarin derivatives are renowned for their photophysical properties, leading to their use as fluorescent probes, sensors, and laser dyes. rsc.orgfrontiersin.orgresearchgate.net The 7-alkoxy substitution pattern, as seen in the target compound, is particularly effective in enhancing fluorescence. researchgate.net The bromoethoxy group provides a convenient anchor point for incorporating this fluorophore into larger systems.
A significant future direction is the development of advanced functional materials. By reacting the bromoethoxy group with appropriate monomers, the coumarin unit can be integrated into polymer backbones or side chains. This could lead to the creation of photocrosslinkable polymers, where the coumarin moieties dimerize upon UV irradiation, forming smart hydrogels or nanocapsules for controlled release applications. researchgate.net Another promising area is in the field of chemical sensors. The coumarin scaffold can be functionalized to create chemosensors that exhibit a fluorescent response upon binding to specific ions or molecules. rsc.org The 7-(2-bromoethoxy) derivative is an ideal precursor for creating sensors for metal ions, reactive oxygen species, or biological thiols by attaching a specific recognition unit to the coumarin core via the bromoethoxy linker. frontiersin.org
Integration of Advanced Computational Methodologies for Predictive Chemistry and Design
Computational chemistry offers powerful tools for accelerating the discovery and optimization of new molecules. researchgate.net Methods like Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) studies, and machine learning are increasingly applied to coumarin derivatives. tandfonline.comacs.orgnih.gov DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties, such as HOMO-LUMO energy gaps, which are crucial for understanding chemical reactivity and photophysical behavior. nih.govnih.gov QSAR and machine learning models can correlate structural features with biological activity or specific properties, guiding the design of new derivatives with enhanced characteristics. acs.orgtandfonline.commdpi.com
Future research should systematically apply these computational methodologies to 7-(2-bromoethoxy)coumarin and its potential derivatives. In silico screening could predict the binding affinity of derivatives to biological targets, such as enzymes or receptors. biointerfaceresearch.com Machine learning models could be trained to predict the optical properties (absorption and emission wavelengths) of new functionalized materials derived from the parent compound, saving significant synthetic effort. acs.org Furthermore, computational studies can elucidate reaction mechanisms for the functionalization of the bromoethoxy moiety, helping to optimize reaction conditions for improved yield and selectivity. whiterose.ac.uk
Table 3: Computational Methods in Coumarin Research
| Method | Predicted Properties | Relevance to 7-(2-Bromoethoxy)coumarin |
| Density Functional Theory (DFT) | Molecular structure, electronic properties, vibrational frequencies, reaction energies. nih.gov | Predict photophysical properties; Elucidate reaction mechanisms for functionalization. whiterose.ac.uknih.gov |
| QSAR / Machine Learning | Biological activity (e.g., antioxidant, anticancer), optical properties. tandfonline.comacs.org | Design derivatives with enhanced biological activity or specific fluorescence characteristics. |
| Molecular Docking | Binding modes and affinities to biological targets (e.g., enzymes). biointerfaceresearch.com | Identify potential therapeutic applications and guide the design of targeted inhibitors. |
| Time-Dependent DFT (TD-DFT) | Excited state properties, absorption and emission spectra. whiterose.ac.uk | Design novel fluorescent probes and materials with tailored optical responses. |
Prospects for the 7-(2-Bromoethoxy)coumarin Scaffold in Advanced Chemical Technologies
The 7-(2-bromoethoxy)-2H-1-benzopyran-2-one scaffold is more than just a synthetic intermediate; it is a versatile platform for the development of advanced chemical technologies. Its unique combination of a tunable coumarin core and a reactive alkyl halide side chain makes it a prime candidate for innovation across multiple scientific disciplines. researchgate.netresearchgate.net
The prospects for this scaffold are rooted in its adaptability. In materials science, it can serve as a fundamental building block for stimuli-responsive polymers, organic light-emitting diodes (OLEDs), and advanced optical materials. researchgate.netresearchgate.net In medicinal chemistry, its role as a linker is invaluable for constructing theranostic agents, where the coumarin acts as a fluorescent reporter while a conjugated therapeutic agent performs its function. frontiersin.org The ability to easily attach this scaffold to biomolecules or surfaces opens up applications in bioimaging, diagnostics, and targeted drug delivery. By leveraging emerging synthetic methods, novel chemical transformations, and predictive computational models, the full potential of the 7-(2-bromoethoxy)coumarin scaffold can be unlocked, paving the way for its integration into the next generation of advanced chemical technologies.
Q & A
Synthesis Methodologies
Basic Question: What are the established synthetic routes for introducing the 2-bromoethoxy group at the 7-position of 2H-1-benzopyran-2-one? Answer: The 2-bromoethoxy group can be introduced via nucleophilic substitution of a hydroxyl precursor using 1,2-dibromoethane under basic conditions (e.g., KCO in DMF). Alternatively, the Mitsunobu reaction with 2-bromoethanol and a phosphine reagent (e.g., triphenylphosphine) facilitates substitution. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization, as demonstrated in analogous bromomethylation reactions using N-bromosuccinimide (NBS) and AIBN in carbon tetrachloride under reflux . Optimization of reaction time (e.g., 20 hours) and temperature (reflux conditions) is critical to minimize by-products like di-substituted derivatives .
Spectroscopic Characterization
Basic Question: Which spectroscopic features are key to confirming the structure of 7-(2-bromoethoxy)-2H-1-benzopyran-2-one? Answer:
- NMR : The ethoxy protons (-OCHCHBr) appear as a triplet at δ ~4.3 ppm (OCH) and a triplet at δ ~3.6 ppm (BrCH), with due to vicinal coupling. Aromatic protons in the coumarin core resonate between δ 6.8–7.7 ppm, with splitting patterns dependent on substitution .
- IR : Key stretches include C=O (~1700 cm), C-O-C ether (~1200 cm), and C-Br (~600 cm) .
- Mass Spectrometry : ESI-MS typically shows [M+H] peaks corresponding to the molecular ion (e.g., m/z 297 for CHBrO) .
Data Discrepancy Resolution
Advanced Question: How can researchers address contradictions in reported physical properties (e.g., melting points) of bromoethoxy-substituted coumarins? Answer: Discrepancies may arise from polymorphic forms, solvent residues, or impurity levels. Techniques such as differential scanning calorimetry (DSC) can identify melting point variations due to polymorphism. X-ray crystallography (used for structural validation in related coumarins ) provides definitive confirmation of molecular packing. Standardizing recrystallization solvents (e.g., ethyl acetate vs. chloroform) and reporting detailed crystallization conditions are recommended .
Reactivity and Electronic Effects
Advanced Question: How does the bromoethoxy substituent influence the electronic properties of the coumarin core in subsequent reactions? Answer: The electron-withdrawing bromine atom increases the electrophilicity of adjacent carbons, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). This effect is leveraged in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. For example, bromoethoxy derivatives serve as intermediates in synthesizing fluorescent probes, as demonstrated in studies on 7-(diethylamino)-4-methylcoumarin .
Biological Activity Profiling
Advanced Question: What methodological approaches are used to evaluate the bioactivity of 7-(2-bromoethoxy)-substituted coumarins? Answer:
- Antimicrobial Assays : Broth microdilution determines minimum inhibitory concentrations (MICs) against bacterial/fungal strains. Structure-activity relationship (SAR) analyses compare bromoethoxy derivatives with methoxy or ethoxy analogs .
- Fluorescence Studies : Cellular uptake and localization are assessed using fluorescence microscopy, leveraging the coumarin core’s intrinsic fluorescence .
Reaction Optimization
Basic Question: What steps prevent degradation of the bromoethoxy group during synthesis? Answer:
- Use anhydrous solvents (e.g., dried DMF) and inert atmospheres (N/Ar) to avoid hydrolysis.
- Limit reaction temperatures (e.g., <80°C) and exposure times to reduce β-elimination of HBr.
- Quench reactive intermediates promptly and purify via silica gel chromatography to isolate the product from degradation by-products .
Chromatographic Analysis
Advanced Question: What HPLC/MS conditions effectively separate and identify 7-(2-bromoethoxy)-2H-1-benzopyran-2-one from reaction mixtures? Answer:
- HPLC : Reverse-phase C18 column with a gradient of 10–90% acetonitrile in 0.1% aqueous formic acid over 20 minutes. Retention times are compared to authentic standards.
- MS Detection : ESI-positive mode with m/z 297 [M+H] and characteristic fragments (e.g., m/z 215 from Br loss). This method is validated in studies on structurally similar coumarins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
